molecular formula C15H14O3 B13533441 beta-Hydroxy-(1,1'-biphenyl)-4-propanoic acid CAS No. 71315-37-2

beta-Hydroxy-(1,1'-biphenyl)-4-propanoic acid

Cat. No.: B13533441
CAS No.: 71315-37-2
M. Wt: 242.27 g/mol
InChI Key: FYLLNQDSIYVIED-UHFFFAOYSA-N
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Description

beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid: is an organic compound characterized by the presence of a hydroxyl group attached to a biphenyl structure with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .

Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .

Industry: In the industrial sector, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid involves its interaction with specific molecular targets. The hydroxyl group and biphenyl structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is unique due to its specific combination of a biphenyl structure with a hydroxyl group and a propanoic acid side chain. This combination provides distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

71315-37-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxy-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O3/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

FYLLNQDSIYVIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)O

Origin of Product

United States

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